molecular formula C24H19F2N3O3S2 B2641848 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851079-86-2

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2641848
CAS No.: 851079-86-2
M. Wt: 499.55
InChI Key: USZNMKJDHWHRRE-SOYKGTTHSA-N
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Description

Structural Hybridization Strategy in Modern Medicinal Chemistry

Principles of Pharmacophoric Hybridization

Structural hybridization merges distinct bioactive scaffolds into a single molecular entity to enhance therapeutic efficacy or enable multitarget engagement. This compound exemplifies this approach by integrating:

  • A benzothiazole core (4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene), known for its anticancer properties via topoisomerase inhibition and intercalation.
  • A 3,4-dihydroisoquinoline sulfonyl group , which modulates enzyme activity through hydrophobic and hydrogen-bonding interactions.
  • A benzamide linker , providing conformational rigidity and facilitating interactions with ATP-binding cassette (ABC) transporters implicated in drug efflux.

The sulfonyl (-SO₂-) bridge between the benzothiazole and dihydroisoquinoline moieties enhances metabolic stability compared to methylene-linked analogs, as demonstrated in pharmacokinetic studies of related hybrids.

Table 1: Key Structural Components and Their Roles
Component Role in Bioactivity Target Relevance
Benzothiazole core DNA intercalation, kinase inhibition Topoisomerase I/II, EGFR
Dihydroisoquinoline sulfonyl Enzyme active-site binding Aldo-keto reductases, PDEs
Benzamide linker Conformational stabilization ABC transporters (P-gp, BCRP)

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3S2/c1-28-22-20(26)12-18(25)13-21(22)33-24(28)27-23(30)16-6-8-19(9-7-16)34(31,32)29-11-10-15-4-2-3-5-17(15)14-29/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZNMKJDHWHRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, fluorine substituents, and a sulfonamide moiety, which collectively contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its role in enhancing biological activity.
  • Fluorine Substituents : At positions 4 and 6, these increase lipophilicity and metabolic stability.
  • Sulfonamide Group : Often associated with antibacterial activity and enzyme inhibition.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation. For instance, benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that the subject compound may also possess similar antitumor capabilities .

Antimicrobial Properties

Benzothiazole derivatives are frequently evaluated for their antimicrobial activities. Studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzothiazole scaffolds have shown promising results in inhibiting bacterial growth, indicating that the subject compound may exhibit similar antimicrobial properties .

Enzyme Inhibition

The sulfonamide group within this compound is known for its ability to interact with specific enzymes. Such interactions can lead to altered enzyme activity, which is beneficial in therapeutic contexts. Compounds with similar structures have been reported to inhibit various enzymes involved in disease processes, further supporting the potential of this compound as a therapeutic agent.

Case Studies

  • Antitumor Activity Evaluation : A series of benzothiazole derivatives were synthesized and tested against breast cancer cell lines (T47D) using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard drugs like etoposide, suggesting enhanced cytotoxicity .
  • Antimicrobial Screening : Compounds derived from benzothiazole were screened for antibacterial activity against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The most active compounds showed inhibition zones comparable to or greater than standard antibiotics .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Activity LevelReference
AntitumorT47D (Breast Cancer)< 36.6 µM
AntimicrobialE. coliSignificant Inhibition
AntimicrobialS. aureusModerate Activity

Scientific Research Applications

Structural Features

The compound features:

  • Thiazole ring : Contributes to chemical reactivity and biological properties.
  • Fluorine substituents : Enhance lipophilicity and metabolic stability.
  • Sulfonamide group : Known for its ability to interact with biological targets, increasing the compound's efficacy.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Similar compounds have shown promising results in inhibiting cancer cell proliferation. The structural modifications in (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide may enhance its potency against various cancer types.
  • Antimicrobial Properties :
    • The thiazole moiety is often associated with antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects :
    • Compounds with similar sulfonamide structures have been documented to possess anti-inflammatory properties. This compound may serve as a lead structure for developing anti-inflammatory agents.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent. Studies have shown that:

  • The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Fluorine atoms can influence the electronic properties of the molecule, potentially affecting its interaction with enzymes or receptors.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that similar thiazole derivatives effectively inhibited tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy : Research indicated that thiazole-based compounds exhibited significant activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates.
  • Inflammation Models : Animal studies showed that sulfonamide derivatives reduced inflammation markers significantly compared to control groups.

Comparison with Similar Compounds

Data Tables

Table 3: Comparative Analysis of Key Features

Feature Target Compound Compound 6 (Ev1) Triazoles 7–9 (Ev3)
Core Heterocycle Benzothiazole Thiadiazole Triazole-thione
Fluorine Substituents 4,6-Difluoro None 2,4-Difluorophenyl
Sulfonyl Group Dihydroisoquinolinyl None Phenyl
Synthetic Yield Not reported 70% 80%

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of this compound, and how should conflicting NMR data be resolved?

To confirm structural integrity, use a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR can identify aromatic protons, fluorine coupling patterns, and sulfonyl/amide NH signals.
  • IR verifies functional groups (e.g., C=O at ~1660–1680 cm⁻¹, sulfonyl S=O at ~1150–1350 cm⁻¹) .
  • HRMS confirms molecular weight and fragmentation patterns.

If NMR data conflicts (e.g., unexpected splitting or missing peaks), consider:

  • Dynamic effects : Use variable-temperature NMR to assess tautomerism or conformational exchange .
  • Solvent polarity : Test in deuterated DMSO or CDCl₃ to resolve broadened signals caused by hydrogen bonding .

Basic: What synthetic strategies are effective for constructing the benzothiazole and dihydroisoquinoline moieties in this compound?

The benzothiazole core can be synthesized via:

  • Cyclocondensation : React 2-aminothiophenol derivatives with fluorinated carbonyl precursors (e.g., 4,6-difluoro-3-methylbenzaldehyde) under acidic conditions .
  • Oxidative coupling : Use iodine or persulfates to form the thiazole ring .

For the dihydroisoquinoline-sulfonyl group:

  • Friedel-Crafts sulfonylation : React 3,4-dihydroisoquinoline with 4-sulfonylbenzoyl chloride in the presence of AlCl₃ .
  • Stepwise assembly : Couple pre-synthesized sulfonylbenzamide intermediates with the benzothiazole scaffold using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

Apply multivariate DoE to screen critical parameters:

  • Variables : Temperature, solvent (e.g., THF vs. ethanol), catalyst loading, and stoichiometry .
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, higher temperatures (80–100°C) may accelerate cyclization but risk decomposition .
  • Real-time analytics : Use inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Advanced: How can tautomeric or conformational equilibria impact biological activity, and how are these phenomena characterized?

The compound may exhibit thione-thiol tautomerism in the benzothiazole ring or sulfonamide rotamerism , altering binding affinity. To characterize:

  • UV-Vis spectroscopy : Detect tautomeric shifts via absorption band changes .
  • X-ray crystallography : Resolve solid-state tautomeric preferences.
  • Computational modeling : Compare DFT-optimized tautomer energies to predict dominant forms .

Basic: What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
  • Acid-base extraction : Leverage the compound’s solubility in basic aqueous phases (due to sulfonamide groups) for separation from non-polar byproducts .

Advanced: How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

  • Variations in substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4,6-difluoro positions to modulate electronic effects .
  • Heterocycle replacement : Substitute dihydroisoquinoline with piperazine or morpholine to assess steric tolerance .
  • Bioisosteric swaps : Replace the benzothiazole with a benzimidazole or oxazole scaffold .

Basic: What analytical methods are used to quantify impurities or degradation products?

  • HPLC-DAD/UV : Use a C18 column with acetonitrile/water gradients to resolve impurities.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized sulfonamides) .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to profile stability .

Advanced: How can computational tools guide the design of derivatives with enhanced target binding?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
  • MD simulations : Assess binding site flexibility and residence times for lead optimization .

Basic: What safety precautions are critical during synthesis due to fluorinated or sulfonamide components?

  • Fluorinated intermediates : Handle in a fume hood; avoid inhalation due to potential toxicity.
  • Sulfonating agents : Use protective gear (gloves, goggles) to prevent skin/eye contact with sulfonyl chlorides .
  • Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines.

Advanced: How can conflicting literature data on reaction conditions be reconciled?

  • Systematic replication : Repeat reported procedures with controlled variables (e.g., solvent purity, moisture levels) .
  • Cross-validation : Compare multiple characterization datasets (e.g., NMR, melting points) to identify inconsistencies .
  • Meta-analysis : Use platforms like Reaxys or SciFinder to aggregate data and identify trends in solvent/catalyst preferences .

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